3-Bromo-4,4-dimethylpentan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

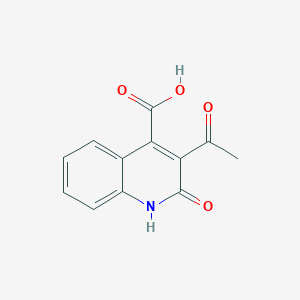

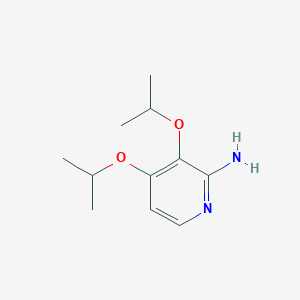

“3-Bromo-4,4-dimethylpentan-2-one” is a chemical compound with the CAS Number: 4957-78-2 . It has a molecular weight of 193.08 .

Synthesis Analysis

A paper titled “An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors” discusses a synthesis strategy for a compound that starts from 2-bromo-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The InChI code for “3-Bromo-4,4-dimethylpentan-2-one” is 1S/C7H13BrO/c1-5(9)6(8)7(2,3)4/h6H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Lithiation of Dimer of 3-Bromo-6-dimethylamino-1-azafulvene

- This study discusses the use of the dimer of 3-bromo-6-dimethylamino-1-azafulvene as a progenitor for synthesizing 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes (Muchowski & Hess, 1988).

One-Pot Synthesis of 6-Bromo-4,4-dimethylthiochroman

- This paper reports the one-pot synthesis of 6-bromo-4,4-dimethylthiochroman from bromobenzene, highlighting a low consumption and low pollution approach (Zhou et al., 2013).

Synthesis and Characterization of Dimethyl 6-Bromo-2H-chromene-2,3-dicarboxylate

- This research focuses on the synthesis, kinetics, and mechanism of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, emphasizing its applications in drug synthesis, particularly anticancer drugs (Asheri et al., 2016).

Pseudoesters and Derivatives

- The study presents the formation of cyclopropane lactones and fused heterocyclic compounds from the reaction of 3-bromo-5-methoxyfuran-2(5H)-onel, highlighting its application in chemical synthesis (Farin˜a et al., 1987).

Spectroscopic and DFT Studies

- An investigation of the bromo based theyophen chalcone derivative 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl] prop-2-en-1-one (BTDAP) using spectroscopy and quantum chemistry methods, providing insights into the structural and electronic properties of bromine-substituted compounds (Ramesh et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-4,4-dimethylpentan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-5(9)6(8)7(2,3)4/h6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEGEGKDYBOBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide](/img/structure/B2839078.png)

![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt](/img/structure/B2839084.png)

![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2839088.png)

![2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone](/img/structure/B2839089.png)

![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)